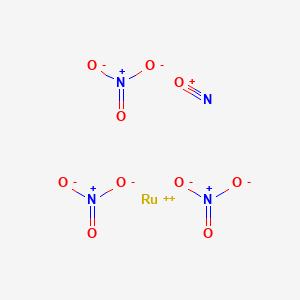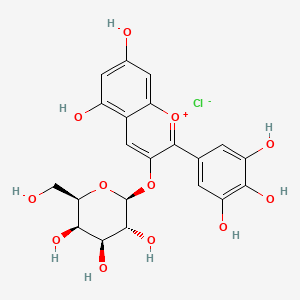
Methyl 2-chloro-5-nitrobenzoate
Overview
Description
Methyl 2-chloro-5-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of Methyl 2-chloro-5-nitrobenzoate involves a stirred solution of 5-chloro-2-nitrobenzoic acid in methanol, under ice-cooling, to which thionyl chloride is added dropwise over 10 minutes. The solution is then heated to 80°C and kept refluxing for about 4 hours .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-5-nitrobenzoate consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is VCYWZLGOWNCJNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 2-chloro-5-nitrobenzoate is a solid with a melting point of 70 - 72°C . It has a density of 1.4±0.1 g/cm3, a boiling point of 316.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 49.5±0.3 cm3, and a molar volume of 151.1±3.0 cm3 .Scientific Research Applications
Methyl 2-chloro-5-nitrobenzoate: A Comprehensive Analysis of Scientific Research Applications
Electro-Optic Research: Methyl 2-chloro-5-nitrobenzoate has been studied for its electro-optic effects, particularly in liquid crystal (LC) mixtures. Research indicates that this compound can influence molecular geometries, polarizability, and dipole moment within LC mixtures, which are critical factors in developing advanced electro-optic devices .
Organic Synthesis: This compound is utilized in organic synthesis processes. For example, it has been used in the synthesis of 5-methyl-2-phenylpyridine derivatives, which are important intermediates for pharmaceuticals and agrochemicals .
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWZLGOWNCJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212397 | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-nitrobenzoate | |
CAS RN |
6307-82-0 | |
| Record name | Methyl 2-chloro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6307-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reactivity of Methyl 2-chloro-5-nitrobenzoate with diamines?
A1: Methyl 2-chloro-5-nitrobenzoate demonstrates interesting reactivity with diamines. For instance, it reacts with o-phenylenediamine to yield 2-nitrodibenz[b,e][1,4]diazepin-11(10H)-one. [] This reaction highlights the potential of Methyl 2-chloro-5-nitrobenzoate as a building block for synthesizing more complex heterocyclic compounds.
Q2: Can Methyl 2-chloro-5-nitrobenzoate participate in ring contraction reactions?
A2: Yes, research indicates that Methyl 2-chloro-5-nitrobenzoate can be a precursor in ring contraction reactions. Specifically, 2-nitrodibenz[b,e][1,4]diazepin-11(10H)-one, derived from Methyl 2-chloro-5-nitrobenzoate, undergoes a novel ring contraction when treated with DMF-POCl3, yielding 1-(2-dimethylcarbamoyl-4-nitrophenyl)benzimidazole. [] This unusual transformation highlights the unique reactivity of this compound and its derivatives.
Q3: Does Methyl 2-chloro-5-nitrobenzoate exhibit any demethylating properties?
A3: Yes, Methyl 2-chloro-5-nitrobenzoate exhibits demethylating properties when reacting with certain N,N-dimethylhydrazine. [] This reaction leads to the formation of an indazolone derivative, showcasing its ability to cleave methyl groups from specific substrates. This demethylation ability could be of interest for further synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














